![molecular formula C13H10N2O3 B2408567 Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone CAS No. 186965-61-7](/img/structure/B2408567.png)
Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone
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Description
FFPH is a yellow to orange crystalline powder that has been used as a reagent in various chemical reactions. It was first synthesized in 1949 by P. A. Levene and his colleagues, who reported its use in the determination of the carbonyl content of lipids. Since then, FFPH has been used in a wide range of scientific studies, including those related to enzyme kinetics, drug discovery, and neurobiology.
Scientific Research Applications
Urease Inhibition
Background: Urease is an enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Inhibition of urease activity is crucial in various contexts, including combating bacterial infections and managing soil health.
Research Findings:- Researchers synthesized a series of novel furan chalcone analogues, including our compound of interest, to evaluate their potential as urease inhibitors .
Analytical Applications
Background: Hydrazone derivatives have gained prominence in analytical chemistry due to their versatile properties and reactivity.
Research Summary:- A comprehensive review spanning from 1961 to 2021 highlights the analytical applications of hydrazone derivatives .
Furan Platform Chemicals
Background: Furan-based compounds serve as valuable platform chemicals for sustainable processes.
Research Insights:- These compounds find applications in:
properties
IUPAC Name |
(Z)-1-(furan-2-yl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-9-11(13(17)12-7-4-8-18-12)15-14-10-5-2-1-3-6-10/h1-9,16H/b11-9-,15-14? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAAFXPNBLRFQ-HPYCBCPESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanetrione, 1-(2-furyl)-, 2-phenylhydrazone |
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